molecular formula HNa2O3P B8767702 Sodium phosphite

Sodium phosphite

Cat. No.: B8767702
M. Wt: 125.959 g/mol
InChI Key: ZRRLFMPOAYZELW-UHFFFAOYSA-N
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Description

Sodium phosphite (Na₂HPO₃) is a sodium salt of phosphorous acid (HPO(OH)₂), containing phosphorus in the +3 oxidation state. It exists as a white, hygroscopic solid with high solubility in water. Structurally, it features a pyramidal HPO₃²⁻ anion, distinct from phosphate (PO₄³⁻) due to its reduced oxidation state and differing protonation behavior .

Properties

Molecular Formula

HNa2O3P

Molecular Weight

125.959 g/mol

IUPAC Name

disodium;hydrogen phosphite

InChI

InChI=1S/2Na.HO3P/c;;1-4(2)3/h;;1H/q2*+1;-2

InChI Key

ZRRLFMPOAYZELW-UHFFFAOYSA-N

Canonical SMILES

OP([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium phosphite can be synthesized through the reaction of phosphorous acid (H₃PO₃) with sodium hydroxide (NaOH). The reaction is typically carried out in an aqueous solution, and the product is obtained by evaporating the water:

H3PO3+NaOHNaH2PO3+H2O\text{H}_3\text{PO}_3 + \text{NaOH} \rightarrow \text{NaH}_2\text{PO}_3 + \text{H}_2\text{O} H3​PO3​+NaOH→NaH2​PO3​+H2​O

Industrial Production Methods: In industrial settings, sodium hydrogen phosphite is produced by reacting phosphorous acid with sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). The reaction is carried out in a controlled environment to ensure the purity of the product:

H3PO3+Na2CO32NaH2PO3+CO2+H2O\text{H}_3\text{PO}_3 + \text{Na}_2\text{CO}_3 \rightarrow 2\text{NaH}_2\text{PO}_3 + \text{CO}_2 + \text{H}_2\text{O} H3​PO3​+Na2​CO3​→2NaH2​PO3​+CO2​+H2​O

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form sodium phosphate (Na₃PO₄).

    Reduction: It can act as a reducing agent in various chemical reactions.

    Substitution: this compound can participate in substitution reactions with halides to form phosphonate esters.

Common Reagents and Conditions:

    Oxidizing Agents: this compound reacts with oxidizing agents such as hydrogen peroxide (H₂O₂) to form sodium phosphate.

    Reducing Agents: It can reduce metal ions in solution, such as silver nitrate (AgNO₃), to metallic silver.

    Substitution Reactions: These reactions typically require the presence of a halide source and an appropriate solvent.

Major Products Formed:

    Oxidation: Sodium phosphate (Na₃PO₄)

    Reduction: Metallic silver (Ag) when reacting with silver nitrate

    Substitution: Phosphonate esters

Scientific Research Applications

Sodium phosphite has a wide range of applications in scientific research:

    Chemistry: It is used as a reducing agent in various organic and inorganic synthesis reactions.

    Biology: this compound is used in the preparation of buffer solutions and as a nutrient source in microbial culture media.

    Industry: this compound is used in water treatment processes, as a corrosion inhibitor, and in the production of flame retardants.

Mechanism of Action

The mechanism by which sodium hydrogen phosphite exerts its effects is primarily through its ability to donate electrons in redox reactions. This property makes it an effective reducing agent. In biological systems, it can interact with various enzymes and proteins, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Key Properties :

  • pKa : The first protonation equilibrium (HPO₃²⁻/H₂PO₃⁻) occurs at pH ~6.3, as determined by NMR studies .
  • Reactivity : Acts as a reducing agent and participates in redox reactions, such as auto-oxidation to phosphate (PO₄³⁻) under thermal or oxidative conditions .
  • Biological Role : Utilized by microbial enzymes like phosphite dehydrogenase (PTDH) for NADPH regeneration, enabling biocatalytic applications .

In agriculture, sodium phosphite is employed as a fungicide and plant defense inducer, though its oxidation to phosphate in soils can alter phosphorus availability in ecosystems .

Comparison with Similar Compounds

This compound vs. Sodium Phosphate

Property This compound (Na₂HPO₃) Sodium Phosphate (NaH₂PO₄/Na₂HPO₄)
Oxidation State +3 +5
Structure HPO₃²⁻ (pyramidal) PO₄³⁻ (tetrahedral)
pKa ~6.3 (HPO₃²⁻/H₂PO₃⁻) ~2.1 (H₃PO₄/H₂PO₄⁻), ~7.2 (H₂PO₄⁻/HPO₄²⁻)
Solubility Highly soluble in water Highly soluble, pH-dependent speciation
Applications Biocatalysis, fungicide Food additive, buffer agent

Key Differences :

  • Redox Activity : this compound acts as a reductant, whereas phosphate is redox-inert under standard conditions.

This compound vs. Potassium Phosphite

Property This compound (Na₂HPO₃) Potassium Phosphite (K₂HPO₃)
Cation Na⁺ K⁺
Ionic Mobility Lower due to smaller cation size Higher, enhances foliar absorption
Agricultural Use Fungicide, systemic defense Combined with fungicides for synergistic effects

Research Findings :

  • Potassium phosphite reduces fungicide doses by 50% without compromising efficacy against Phytophthora spp. .

This compound vs. Hypophosphite

Property This compound (Na₂HPO₃) Sodium Hypophosphite (NaH₂PO₂)
Oxidation State +3 +1
Auto-Oxidation Forms phosphate (PO₄³⁻) Forms phosphite (HPO₃²⁻) and phosphate
Thermal Stability Stable up to 80°C Decomposes at lower temperatures

This compound vs. Organophosphites

Property This compound (Na₂HPO₃) Bis[2-tert-butyl-4-(2-octadecyloxycarbonylethyl)-6-methylphenyl]phosphite
Structure Inorganic salt Organic ester with bulky substituents
Hydrolytic Stability Moderate High resistance to hydrolysis due to steric hindrance
Use Agricultural, biochemical Polymer stabilizer, prevents thermal degradation

Research Findings and Challenges

  • Biocatalysis: Fusion enzymes like PTDH-P450 BM3 utilize phosphite for NADPH regeneration, achieving 3–5× higher turnover than NADPH-driven systems .
  • Environmental Impact: Phosphite contributes 10–20% of dissolved phosphorus in Florida waters, influencing microbial P cycling and methanogenesis .
  • Agricultural Limitations : Overuse leads to oomycete resistance (e.g., lettuce downy mildew) and unintended phosphate accumulation in soils .

Q & A

Q. What are the standard laboratory methods for synthesizing sodium phosphite, and how do reaction conditions influence purity?

this compound (Na₂HPO₃) is synthesized via controlled redox reactions. For example, heating sodium hydroxide with phosphorus trichloride (PCl₃) under inert conditions yields this compound and hydrochloric acid: 3NaOH+PCl3Na2HPO3+3HCl+NaCl3\text{NaOH} + \text{PCl}_3 \rightarrow \text{Na}_2\text{HPO}_3 + 3\text{HCl} + \text{NaCl} Temperature (optimized at 80–100°C) and stoichiometric ratios are critical to minimizing byproducts like phosphate (PO₄³⁻) . Purity is confirmed via ion-exchange chromatography (IEC) or titration with iodometric assays .

Q. How can researchers distinguish this compound from sodium phosphate in analytical workflows?

  • Ion Chromatography (IC): Use a validated IC method with a conductivity detector. Phosphite (HPO₃²⁻) elutes earlier than phosphate (PO₄³⁻) due to lower charge density. A resolution (R) ≥ 2.5 between peaks is required .
  • Spectrophotometry: Phosphite reduces ammonium molybdate in acidic conditions, forming a blue complex (λ_max = 650 nm), while phosphate requires stronger acidic conditions for reactivity .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s efficacy in inhibiting oxidative degradation in biochemical systems?

  • Split-Plot Design: Test this compound’s antioxidant capacity in plant or microbial models using a split-plot setup with variables like concentration (0.1–1.0 mM), pH (5.0–7.5), and exposure time. Replicates (n ≥ 3) and randomized blocks minimize bias .
  • Positive Controls: Compare with ascorbic acid or glutathione to benchmark efficacy. Measure malondialdehyde (MDA) levels via thiobarbituric acid (TBA) assays to quantify lipid peroxidation .

Q. How do contradictory reports on this compound’s stability in aqueous solutions arise, and how can they be resolved?

Stability varies with pH, temperature, and ionic strength. For example:

  • Acidic Conditions (pH < 5): Phosphite disproportionates into phosphine (PH₃) and phosphate.
  • Neutral/Alkaline Conditions (pH 7–9): Stable for ≥48 hours at 25°C when stored in amber glass to prevent photodegradation . Conflicting data often stem from unaccounted trace metals (e.g., Fe²⁺) catalyzing decomposition. Use ICP-MS to verify metal content .

Q. What methodologies quantify phosphite residues in complex matrices like soil or biological tissues?

  • Sample Preparation: Extract with 0.1 M HCl, filter (0.45 µm), and derivatize with p-nitroaniline for HPLC-MS/MS analysis (LOQ = 0.05 ppm) .
  • Validation Parameters: Include recovery rates (85–115%), precision (RSD < 10%), and matrix-matched calibration curves to account for interference .

Q. How does this compound’s role as a reducing agent in enzymatic assays (e.g., Baeyer-Villiger monooxygenases) compare to alternatives like NADPH?

this compound serves as a cost-effective, non-enzymatic reductant. In BVMO reactions:

  • Optimal Concentration: 10 mM phosphite achieves 90% substrate conversion, comparable to NADPH but with higher thermal stability (up to 40°C) .
  • Limitations: Not suitable for NADPH-dependent enzymes like cytochrome P450 due to incompatible redox potentials.

Contradiction Analysis

Q. Why do some studies report this compound as a fungicide, while others classify it as a nutrient source?

  • Dose-Dependent Effects: At 5–20 mM, phosphite inhibits fungal mycelial growth by disrupting ATP synthesis. At <1 mM, it acts as a phosphorus source in phosphate-deprived plants .
  • Species-Specific Responses: Phytophthora spp. are inhibited, while Aspergillus niger metabolizes phosphite into phosphate via phosphatase activity .

Methodological Standards

Q. What pharmacopeial criteria ensure this compound’s purity in pharmaceutical applications?

The USP mandates:

  • Chromatographic Purity: ≤1.0% phosphate contamination via IEC .
  • Heavy Metals: ≤10 ppm (tested via USP <231>).
  • Loss on Drying: ≤0.5% (w/w) after 3 hours at 105°C .

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